molecular formula C10H13NOSi B13515550 4-Hydroxy-3-(trimethylsilyl)benzonitrile

4-Hydroxy-3-(trimethylsilyl)benzonitrile

Cat. No.: B13515550
M. Wt: 191.30 g/mol
InChI Key: LGNMQIWGBXEIAF-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(trimethylsilyl)benzonitrile (CAS: Not explicitly provided in evidence) is a substituted benzonitrile derivative featuring a hydroxyl group at the para-position and a trimethylsilyl (TMS) group at the meta-position relative to the nitrile functionality. The TMS group is known for its electron-donating and steric effects, which influence the compound’s reactivity, solubility, and stability.

Benzonitrile derivatives are widely used in organic synthesis, pharmaceuticals, and materials science. The hydroxyl group in such compounds often participates in hydrogen bonding, while the TMS group enhances lipophilicity and can act as a protective group during synthetic procedures .

Properties

Molecular Formula

C10H13NOSi

Molecular Weight

191.30 g/mol

IUPAC Name

4-hydroxy-3-trimethylsilylbenzonitrile

InChI

InChI=1S/C10H13NOSi/c1-13(2,3)10-6-8(7-11)4-5-9(10)12/h4-6,12H,1-3H3

InChI Key

LGNMQIWGBXEIAF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1)C#N)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Hydroxy-3-(trimethylsilyl)benzonitrile

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

  • Introduction of the nitrile group onto a suitably substituted benzene ring.
  • Installation or preservation of the hydroxy group at the 4-position.
  • Selective silylation at the 3-position with a trimethylsilyl group.

Two main approaches are commonly reported:

Stepwise Preparation from Vanillic Aldehyde Derivatives

One effective method starts with vanillic aldehyde (4-hydroxy-3-methoxybenzaldehyde) as the precursor. The process comprises:

Reaction Conditions and Yields
Step Reagents & Conditions Yield (%) Purity (%) Notes
1. Aldoxime formation Vanillic aldehyde + hydroxylamine hydrochloride, NMF, 50-110°C, 6 h 95.1 99.3 Off-white crystalline powder
2. Dehydration Heating intermediate without isolation High - Direct conversion to nitrile
3. Demethylation Lewis acid catalysis (e.g., BBr3) in aprotic solvent High >97 Produces 3,4-dihydroxybenzonitrile
4. Silylation Trimethylsilyl chloride, base (e.g., imidazole), inert solvent Moderate to high >95 Selective silylation at 3-OH

This route is industrially scalable and has been verified in pilot plant tests with high yields and purity.

Direct Silylation of 4-Hydroxy-3-benzonitrile

An alternative approach involves:

  • Starting from commercially available 3,4-dihydroxybenzonitrile.
  • Protecting the 4-hydroxy group if necessary.
  • Performing selective silylation of the 3-hydroxy group using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or triethylamine.
  • Deprotection of any protecting groups to yield the target compound.

This method requires careful control of reaction conditions to avoid polysilylation or side reactions.

Protection/Deprotection Strategies in Complex Syntheses

In multi-step syntheses involving benzonitrile derivatives with additional functional groups, protection of hydroxyl groups is often necessary before silylation. For example:

  • Primary hydroxyl groups may be protected as acetates or ethers.
  • Silylation is performed selectively on the desired hydroxy group.
  • Deprotection under mild acidic or basic conditions yields the final compound.

This strategy is useful when this compound is an intermediate in complex molecule synthesis.

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Notes
Stepwise from vanillic aldehyde Vanillic aldehyde Hydroxylamine HCl, NMF, Lewis acid, TMSCl 70-95 >95 Industrially scalable, high purity
Direct silylation 3,4-Dihydroxybenzonitrile TMSCl, base (imidazole), inert solvent Moderate >90 Requires selective protection
Protection/deprotection route Functionalized benzonitriles Protecting groups, TMSCl, deprotection Variable >90 Used in complex molecule synthesis

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(trimethylsilyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3-(trimethylsilyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(trimethylsilyl)benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The nitrile group can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight Key Applications/Properties References
4-Hydroxy-3-(trifluoromethyl)benzonitrile -OH (C4), -CF₃ (C3) 187.12 Intermediate in agrochemicals
4-Formyl-3-methoxybenzonitrile -CHO (C4), -OCH₃ (C3) 161.16 Building block for pharmaceuticals
4-((Methylamino)methyl)benzonitrile -CH₂NHCH₃ (C4) 146.19 Precursor for kinase inhibitors
4-Hydroxy-3-(trimethylsilyl)benzonitrile -OH (C4), -Si(CH₃)₃ (C3) ~207.3 (estimated) Potential use in protective group chemistry

Key Observations :

  • Steric Hindrance : The bulky TMS group may hinder electrophilic substitution reactions at the meta-position, unlike smaller substituents like -OCH₃ or -CHO .
  • Solubility: TMS-containing compounds are typically more lipophilic than their hydroxyl or amino counterparts, impacting their utility in aqueous-phase reactions .
Stability and Reactivity
  • Hydrolytic Stability : The TMS group is susceptible to hydrolysis under acidic or basic conditions, contrasting with more stable substituents like -CF₃ or -CN. This property necessitates careful handling in synthetic workflows .
  • Thermal Stability: Silyl ethers, including TMS derivatives, generally exhibit higher thermal stability compared to benzyl or tert-butyl ethers, as seen in pyrido[3,4-d]pyrimidinone intermediates .

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